3-Benzyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine
Description
3-Benzyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazole and pyridazine ring system. The benzyl group at position 3 and chlorine at position 6 are critical for its chemical reactivity and biological interactions. Synthetically, it is prepared via cyclization of 3-chloro-6-hydrazinopyridazine with aromatic aldehydes (e.g., benzaldehyde) in ethanol and acetic acid, followed by further functionalization steps . This scaffold has been explored for diverse pharmacological activities, including antimicrobial, antiproliferative, and bromodomain inhibition properties, as discussed below.
Properties
IUPAC Name |
3-benzyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4/c13-10-6-7-11-14-15-12(17(11)16-10)8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURKZWDFAPMZAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often include refluxing in a suitable solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up to ensure higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Solvents: Ethanol, acetonitrile, and dimethyl sulfoxide (DMSO) are frequently used solvents.
Catalysts: Bases like triethylamine or potassium carbonate are often employed to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine can yield various amine derivatives of the triazolopyridazine scaffold .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClN
- Molecular Weight : 244.68 g/mol
- CAS Number : 80504-60-5
The compound features a benzyl group and a chlorine atom, which contribute to its distinctive reactivity and biological efficacy. Its structural characteristics allow for a variety of chemical reactions, including substitution and cyclization reactions.
Medicinal Chemistry
3-Benzyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine is being investigated for several therapeutic applications:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. The mechanism often involves the inhibition of bacterial enzyme activity or disruption of cell membrane integrity.
- Anticancer Properties : Research indicates potential anticancer effects through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth. The compound's ability to interact with specific molecular targets makes it a candidate for further investigation in cancer therapy.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Material Science
In material science, this compound serves as a building block for synthesizing advanced materials:
- High-energy Materials : The compound is explored as a precursor for low-sensitivity high-energy materials used in explosives and propellants due to its stable yet reactive nature.
Biological Studies
The biological activity of this compound extends to enzyme inhibition and receptor binding studies:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in various metabolic pathways, which could lead to the development of new therapeutic agents.
- Receptor Binding : Research indicates that this compound may bind to specific receptors in biological systems, modulating physiological responses relevant to disease treatment.
Mechanism of Action
The mechanism of action of 3-Benzyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Antiproliferative Effects
Antimicrobial Activity
- 3,6-Di(4’-tolyl) derivative (Compound 6b) : Demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli (comparable to ampicillin) .
- 3-Cyclopropyl-6-chloro derivative : Showed antifungal activity against Candida albicans with MIC values lower than fluconazole in some cases .
Bromodomain Inhibition
- N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl) derivative (Compound 6) : Achieved micromolar IC50 values against BRD4 BD1, with crystal structures confirming binding to the acetyl-lysine recognition site .
Physicochemical Properties
- Lipophilicity: Chlorine at position 6 enhances lipophilicity, as demonstrated by 6-chloro-3-chloromethyl derivatives (logP = 1.56) .
- Solubility : Ester derivatives (e.g., methyl 6-chloro-3-carboxylate) exhibit improved aqueous solubility compared to aryl-substituted analogs, aiding pharmacokinetic profiles .
Biological Activity
3-Benzyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the triazolopyridazine family, which is noted for its potential applications in treating various diseases, including cancer and infections. The unique structural features of this compound, specifically the presence of a benzyl group and a chlorine atom, contribute to its reactivity and biological efficacy.
- Molecular Formula : C10H8ClN5
- Molecular Weight : 239.66 g/mol
- CAS Number : 80504-60-5
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to the inhibition of key enzymes or modulation of receptor activity, thereby affecting various biochemical pathways.
Target Enzymes and Pathways
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cancer cell proliferation.
- Receptor Binding : It may bind to specific receptors that play roles in inflammatory responses and cancer progression.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. A notable study demonstrated that compounds derived from this scaffold showed IC50 values in the low micromolar range against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4q | SGC-7901 | 0.014 |
| 4q | A549 | 0.008 |
| 4q | HT-1080 | 0.012 |
These findings suggest that the compound effectively inhibits tubulin polymerization, a critical process for cancer cell division and growth .
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. Studies have indicated that it possesses moderate antimicrobial effects against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Case Studies
- Antiproliferative Activity : In a study focused on synthesizing various [1,2,4]triazolo[4,3-b]pyridazines, it was found that compounds with specific substitutions exhibited enhanced antiproliferative activity. For instance, compound 4q demonstrated superior activity compared to other derivatives due to its structural configuration that favors receptor binding and enzyme inhibition .
- Mechanistic Insights : Further investigations into the mechanism revealed that these compounds could disrupt microtubule dynamics in cancer cells, leading to apoptosis. This was confirmed through immunofluorescence assays which showed significant alterations in microtubule organization upon treatment with the compound .
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-Benzyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine?
Key parameters include:
- Temperature : Controlled heating (80–120°C) during cyclization steps to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity, while ethanol/water mixtures improve purity in precipitation steps .
- Reaction time : Cyclization typically requires 6–12 hours under reflux, monitored via TLC or HPLC to optimize yield .
Methodological tip : Use inert atmospheres (N₂/Ar) to avoid oxidation of intermediates.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., benzyl group at position 3, chlorine at position 6) and confirms regioselectivity .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 285.07 g/mol) and detects impurities .
- X-ray crystallography : Resolves planar conformation and intramolecular hydrogen bonding (e.g., C—H⋯N interactions) critical for stability .
Q. What are common intermediates in its synthesis?
- 3-Chloro-6-hydrazinopyridazine : A precursor for triazole ring formation via oxidative cyclization .
- Benzyl-substituted hydrazones : Formed by condensation of benzyl halides with hydrazine intermediates .
Table : Key intermediates and their roles:
| Intermediate | Role | Reference |
|---|---|---|
| 3-Chloro-6-hydrazinopyridazine | Triazole ring cyclization | |
| 6-Chloro-3-arylidenehydrazino derivatives | Functionalization at position 3 |
Advanced Research Questions
Q. How can researchers address contradictory data in biological activity assays?
- Assay variability : Standardize cell lines (e.g., HMEC-1, MCF-7) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Target selectivity : Use kinase profiling panels to differentiate off-target effects (e.g., c-Met vs. Pim-1 inhibition) .
- Data validation : Cross-validate IC₅₀ values using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
Q. What computational methods predict its interaction with biological targets?
- Molecular docking : Simulate binding to enzymes (e.g., c-Met kinase) using AutoDock Vina; prioritize poses with π-π stacking between triazole and hydrophobic pockets .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) to assess binding free energy .
Case study : Derivatives with 3-(2-fluorobenzyl) groups showed improved ΔG values (-9.2 kcal/mol) compared to unsubstituted analogs .
Q. What strategies enhance pharmacological properties through structural modification?
- Lipophilicity optimization : Introduce methyl/tert-butyl groups at position 3 to improve logP (e.g., tert-butyl increases logP by 1.2 units) .
- Bioisosteric replacement : Replace chlorine at position 6 with bromine or methoxy to balance potency and metabolic stability .
Table : Structure-activity relationships (SAR) of analogs:
| Substituent | Biological Effect | Reference |
|---|---|---|
| 3-Benzyl | Enhanced kinase inhibition | |
| 6-Fluoro | Improved cytotoxicity (IC₅₀ = 0.8 μM in MCF-7) | |
| 3-Piperidinyl | Increased solubility (logS = -3.1) |
Q. How does crystallographic data inform stability and reactivity?
- Crystal packing : π-π interactions between triazole and pyridazine rings stabilize dimers, reducing degradation in solid state .
- Hydrogen bonding : Intramolecular C—H⋯N bonds (2.8–3.1 Å) lower conformational flexibility, favoring specific reaction pathways .
Methodological note : Use single-crystal XRD to resolve bond-length discrepancies (e.g., weak C—Cl bonds at 1.72 Å) .
Data Contradiction Analysis
- Biological vs. computational activity : Discrepancies in predicted vs. observed IC₅₀ values may arise from solvation effects in simulations. Validate using free-energy perturbation (FEP) calculations .
- Synthetic yields : Variations in cyclization yields (40–75%) due to trace moisture; employ molecular sieves or anhydrous conditions for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
